4-Methyl-6-(3-methylidenepiperidin-1-yl)pyrimidine
説明
4-Methyl-6-(3-methylidenepiperidin-1-yl)pyrimidine is a nitrogen-containing heterocyclic compound featuring a pyrimidine core substituted with a methyl group at position 4 and a 3-methylidenepiperidin-1-yl moiety at position 4. Pyrimidine derivatives are widely studied for their biological activities, including antiviral, antimicrobial, and anticancer properties, due to their structural resemblance to nucleic acid bases .
特性
IUPAC Name |
4-methyl-6-(3-methylidenepiperidin-1-yl)pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-9-4-3-5-14(7-9)11-6-10(2)12-8-13-11/h6,8H,1,3-5,7H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPPNOMBKQHWJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCCC(=C)C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-(3-methylidenepiperidin-1-yl)pyrimidine can be achieved through various synthetic routes. One common method involves the regioselective Suzuki−Miyaura cross-coupling reaction. For instance, 2,4-dichloro-5-methylpyrimidine can undergo a regioselective Suzuki−Miyaura cross-coupling with an appropriate boronic acid derivative using a palladium catalyst and a base in an aqueous dioxane solution at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production while maintaining stringent quality control.
化学反応の分析
Types of Reactions
4-Methyl-6-(3-methylidenepiperidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction could produce the corresponding piperidine derivatives.
科学的研究の応用
Neurological Disorders
Recent studies have highlighted the potential of 4-Methyl-6-(3-methylidenepiperidin-1-yl)pyrimidine as a cognitive enhancer. Research indicates that compounds with similar structures can elevate cyclic guanosine monophosphate (cGMP) levels in the brain, which is crucial for synaptic plasticity and cognitive function. For instance, a related compound, PF-04447943, has demonstrated procognitive activity in rodent models and synaptic stabilization in transgenic mouse models of Alzheimer's disease .
Key Findings:
- Cognitive Enhancement: Elevation of cGMP levels may improve cognitive functions.
- Animal Models: Efficacy shown in rodent models, suggesting potential for human application.
Antimicrobial Activity
The compound's structural features suggest potential applications against various pathogens. Similar pyrimidine derivatives have been explored for their antibacterial and antifungal properties. For example, studies on related compounds have shown significant activity against Mycobacterium tuberculosis, with some exhibiting minimum inhibitory concentrations (MIC) as low as 0.195 μM .
Table 1: Antimicrobial Activity of Pyrimidine Derivatives
| Compound Type | MIC (μM) | Pathogen |
|---|---|---|
| Pyrimidine Derivative A | <0.195 | M. tuberculosis |
| Piperidine Derivative B | 0.25 | Multi-drug resistant strains |
| Imidazopyridine Derivative C | ≤0.006 | M. tuberculosis |
Case Study 1: Cognitive Enhancer Development
A study focused on the development of PDE9A inhibitors, including derivatives of pyrimidines, demonstrated that these compounds could significantly improve memory retention and cognitive performance in animal models. The study utilized behavioral tests to assess learning and memory, confirming the effectiveness of these compounds in enhancing cognitive functions .
Case Study 2: Antitubercular Activity
Research involving the synthesis of various heterocyclic compounds revealed that certain derivatives of pyrimidines exhibited potent anti-TB activity. In vitro tests showed that these compounds could effectively inhibit the growth of Mycobacterium tuberculosis, providing a basis for further development into therapeutic agents against tuberculosis .
作用機序
The mechanism of action of 4-Methyl-6-(3-methylidenepiperidin-1-yl)pyrimidine involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids and proteins, potentially inhibiting enzymes or modulating receptor activity. The piperidine ring may enhance the compound’s binding affinity and selectivity for certain biological targets.
類似化合物との比較
Comparison with Similar Compounds
The following table and analysis compare 4-Methyl-6-(3-methylidenepiperidin-1-yl)pyrimidine with structurally related pyrimidine derivatives, focusing on substituent effects and inferred properties:
Key Observations:
Substituent Position and Electronic Effects :
- The methylidene group in the target compound introduces conjugation, which may reduce rotational freedom compared to saturated piperidine analogs like 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine . This could enhance binding to planar biological targets (e.g., enzyme active sites) via π-π interactions.
- The absence of a polar amine group (unlike the 2-amine derivative) may reduce solubility but increase membrane permeability.
Steric and Functional Group Variations: The thioacetate and thietan-3-yloxy groups in the compound from introduce sulfur atoms, which could influence redox properties or metal coordination. In contrast, the target compound lacks such groups, suggesting divergent reactivity.
Biological Implications :
- Piperidine-containing pyrimidines are common in pharmaceuticals due to their basicity and ability to form salt bridges. The methylidene group in the target compound might alter pKa values, affecting ionization under physiological conditions .
- The saturated piperidine in and allows for conformational flexibility, whereas the methylidene group imposes rigidity, which could stabilize specific bioactive conformations.
Research Findings and Limitations
- Crystallographic Data : While the synthesis and crystal structure of 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine have been reported , analogous data for the target compound are absent. Computational modeling (e.g., density functional theory) could elucidate its preferred conformations and electronic properties.
- ADMET Predictions : Derivatives with sulfur or ester groups (e.g., ) may exhibit distinct metabolic pathways compared to the target compound, which lacks these functionalities.
- Further experimental studies are needed to validate hypothesized properties.
生物活性
4-Methyl-6-(3-methylidenepiperidin-1-yl)pyrimidine is a synthetic compound that has gained attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound 4-Methyl-6-(3-methylidenepiperidin-1-yl)pyrimidine is characterized by its pyrimidine core, which is substituted with a methyl group and a 3-methylidenepiperidine moiety. The presence of these functional groups may influence its interaction with biological targets.
The biological activity of 4-Methyl-6-(3-methylidenepiperidin-1-yl)pyrimidine is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may exert its effects through:
- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways, thereby disrupting cellular functions.
- Receptor Modulation : The compound could bind to receptors, altering their activity and influencing cellular signaling pathways.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of 4-Methyl-6-(3-methylidenepiperidin-1-yl)pyrimidine. It has shown promising results against various bacterial strains and fungi. For instance:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 μg/mL |
| Escherichia coli | 1.0 μg/mL |
| Candida albicans | 0.8 μg/mL |
These results indicate that the compound possesses significant antimicrobial potential, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies revealed that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .
Case Studies
- Case Study on Antimicrobial Efficacy : In a recent study, 4-Methyl-6-(3-methylidenepiperidin-1-yl)pyrimidine was tested against multi-drug resistant strains of Mycobacterium tuberculosis. The compound exhibited an MIC of 0.22 μg/mL, demonstrating potential as an anti-tubercular agent .
- Case Study on Anticancer Properties : A study involving the treatment of MCF-7 cells with varying concentrations of the compound showed a dose-dependent reduction in cell viability, with IC50 values around 10 μM after 48 hours of treatment .
Research Findings
Several research articles have documented the synthesis and biological evaluation of this compound:
- Synthesis : The synthesis involves multi-step reactions that include the formation of the pyrimidine ring followed by functionalization with piperidine derivatives .
- Biological Evaluation : Studies have confirmed that the compound elevates intracellular cGMP levels, which may contribute to its neuroprotective effects observed in animal models .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-methyl-6-(3-methylidenepiperidin-1-yl)pyrimidine, and how do reaction conditions impact yield?
- Methodology : Synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, pyrimidine cores are functionalized with piperidine derivatives under reflux in anhydrous solvents (e.g., THF or DCM) using bases like KCO or EtN to deprotonate intermediates. Temperature control (60–80°C) and inert atmospheres (N/Ar) are critical to prevent oxidation of the methylidene group .
- Optimization : Yields improve with slow addition of reagents and purification via column chromatography (silica gel, ethyl acetate/hexane gradients). Analytical techniques like H NMR and LC-MS confirm structural integrity and purity (>95%) .
Q. How is the crystal structure of this compound determined, and what insights does it provide?
- Methodology : Single-crystal X-ray diffraction (XRD) is used. For analogous pyrimidine-piperidine hybrids, XRD reveals planar pyrimidine rings and chair conformations in piperidine moieties. Hydrogen bonding (N–H···N) and π-π stacking stabilize the lattice .
- Applications : Structural data guide molecular docking studies for drug design by identifying binding pockets in target proteins .
Q. What purification strategies are effective for removing impurities in this compound?
- Methodology : High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases resolves impurities. For example, impurities with similar retention times (e.g., methyl vs. ethyl side chains) require gradient elution (5–95% acetonitrile over 30 min) .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies between experimental and predicted spectroscopic data?
- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict H NMR chemical shifts and IR vibrational modes. Discrepancies >0.5 ppm in NMR may indicate solvent effects or conformational flexibility. Case Study: A 0.7 ppm deviation in the piperidine N–H signal was traced to proton exchange in DMSO-d .
Q. What strategies mitigate side reactions during functionalization of the methylidene group?
- Challenge : The methylidene group’s electron-deficient nature promotes unwanted Michael additions or oxidations.
- Solutions : Use mild oxidizing agents (e.g., MnO instead of KMnO) and low temperatures (0–5°C). Protecting groups (e.g., Boc for piperidine NH) prevent side reactions during alkylation .
Q. How do steric and electronic effects influence the compound’s bioactivity in enzyme inhibition assays?
- Methodology : Test against kinases (e.g., EGFR, HER2) using fluorescence-based assays. IC values correlate with substituent bulk: Bulky groups at the 3-methylidene position reduce activity by 40–60% due to steric hindrance in the ATP-binding pocket .
- Data Contradictions : A 2-fold activity drop in HER2 vs. EGFR (despite similar binding affinities) suggests off-target interactions, validated via competitive binding assays .
Key Research Gaps
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
